molecular formula C6H5BrN2O2 B15055583 6-(2-bromoacetyl)pyridazin-3(2H)-one

6-(2-bromoacetyl)pyridazin-3(2H)-one

Cat. No.: B15055583
M. Wt: 217.02 g/mol
InChI Key: MZKHXWVIROXTNN-UHFFFAOYSA-N
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Description

6-(2-Bromoacetyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C6H5BrN2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-bromoacetyl)pyridazin-3(2H)-one typically involves the bromination of pyridazin-3(2H)-one. One common method is the reaction of pyridazin-3(2H)-one with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the brominating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromoacetyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromoacetyl group to an acetyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridazinones with various functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the bromoacetyl group, such as acetyl derivatives.

Scientific Research Applications

6-(2-Bromoacetyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 6-(2-bromoacetyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    6-Acetylpyridazin-3(2H)-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    6-(2-Chloroacetyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    6-(2-Iodoacetyl)pyridazin-3(2H)-one:

Uniqueness

6-(2-Bromoacetyl)pyridazin-3(2H)-one is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and properties. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro or iodo counterparts. This reactivity can be advantageous in the synthesis of complex molecules and in applications requiring specific chemical modifications.

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

3-(2-bromoacetyl)-1H-pyridazin-6-one

InChI

InChI=1S/C6H5BrN2O2/c7-3-5(10)4-1-2-6(11)9-8-4/h1-2H,3H2,(H,9,11)

InChI Key

MZKHXWVIROXTNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NN=C1C(=O)CBr

Origin of Product

United States

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